molecular formula C16H14N2O16S4 B12819138 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid CAS No. 95008-84-7

9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid

Cat. No.: B12819138
CAS No.: 95008-84-7
M. Wt: 618.6 g/mol
InChI Key: OJLSSPVEXKDPHS-UHFFFAOYSA-N
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Description

9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid: is a complex organic compound with the molecular formula C₁₆H₁₄N₂O₁₆S₄ This compound is characterized by its anthracene core, which is substituted with hydroxyl, dioxo, and sulphomethylamino groups, as well as disulphonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis((sulphomethyl)amino)anthracene-2,6-disulphonic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Oxidation: Anthracene is oxidized to form 9,10-anthraquinone.

    Hydroxylation: The 9,10-anthraquinone is then hydroxylated to introduce hydroxyl groups at the 1 and 5 positions.

    Sulphomethylation: The hydroxylated anthraquinone undergoes sulphomethylation to introduce sulphomethylamino groups at the 4 and 8 positions.

    Sulphonation: Finally, the compound is sulphonated to introduce disulphonic acid groups at the 2 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the dioxo groups, converting them to hydroxyl groups.

    Substitution: The sulphomethylamino groups can participate in substitution reactions, where the sulphomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dimethylformamide.

Major Products:

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of quinones.

    Reduction: Reduction of the dioxo groups results

Properties

CAS No.

95008-84-7

Molecular Formula

C16H14N2O16S4

Molecular Weight

618.6 g/mol

IUPAC Name

1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfomethylamino)anthracene-2,6-disulfonic acid

InChI

InChI=1S/C16H14N2O16S4/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)

InChI Key

OJLSSPVEXKDPHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)O)S(=O)(=O)O)O)NCS(=O)(=O)O

Origin of Product

United States

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